(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone
Overview
Description
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone: is a complex organic compound that features a combination of benzothiazole, piperazine, and tosylpiperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is to react 6-methylbenzothiazole-2-carboxylic acid with piperazine in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the piperazine derivative. Subsequently, the tosylpiperidine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The tosyl group can be reduced to toluene derivatives.
Substitution: : The piperazine and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Toluene derivatives.
Substitution: : Various substituted piperazines or piperidines.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: : Research has explored its use as a lead compound for developing new pharmaceuticals, particularly in the area of antipsychotic and anti-inflammatory drugs.
Industry: : Its derivatives can be used in the production of advanced materials and chemical sensors.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. For example, in the context of antipsychotic drugs, it may act as a dopamine or serotonin antagonist, affecting neurotransmitter levels in the brain.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other benzothiazole derivatives, piperazine-based compounds, and tosylpiperidine derivatives. the precise arrangement and substitution pattern of this compound set it apart, potentially leading to unique biological and chemical properties.
List of Similar Compounds
Benzothiazole derivatives: : Various compounds featuring the benzothiazole core.
Piperazine-based compounds: : Compounds containing the piperazine ring.
Tosylpiperidine derivatives: : Compounds with the tosylpiperidine moiety.
Properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S2/c1-18-3-6-21(7-4-18)34(31,32)29-11-9-20(10-12-29)24(30)27-13-15-28(16-14-27)25-26-22-8-5-19(2)17-23(22)33-25/h3-8,17,20H,9-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRYGZIIXWGUQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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